molecular formula C7H7BF3KO B1593191 Potassium (3-Methoxyphenyl)trifluoroborate CAS No. 438553-44-7

Potassium (3-Methoxyphenyl)trifluoroborate

Cat. No. B1593191
CAS RN: 438553-44-7
M. Wt: 214.04 g/mol
InChI Key: GKDCWEPJOSDGHY-UHFFFAOYSA-N
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Description

Potassium (3-Methoxyphenyl)trifluoroborate (KMTr) is an organic compound that has been gaining attention in recent years due to its wide range of applications in scientific research. KMTr is a highly versatile and reactive compound that can be used to synthesize a variety of organic compounds and materials. It has been used as a catalyst in organic synthesis, as a reagent for the formation of organic compounds, and as a reagent for the detection of various substances. Additionally, KMTr has been studied for its potential applications in biochemistry and physiology, as well as in laboratory experiments.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (3-Methoxyphenyl)trifluoroborate: is extensively used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The stability and reactivity of this compound make it an ideal candidate for cross-coupling to produce biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.

Synthesis of Aryl Halides

This compound serves as a precursor for the synthesis of aryl halides . Aryl halides are valuable intermediates in organic chemistry and are used to create a wide range of complex molecules. The trifluoroborate group can be easily transformed into different halides, providing a versatile pathway for the generation of these essential compounds.

Epoxidation of Alkenes

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates, including Potassium (3-Methoxyphenyl)trifluoroborate , proceeds with high conversion and selectivity . This process is crucial for the synthesis of epoxides, which are important intermediates in the production of pharmaceuticals and fine chemicals.

Nucleophilic Substitution Reactions

As a nucleophilic boronated coupling reagent, Potassium (3-Methoxyphenyl)trifluoroborate is involved in nucleophilic substitution reactions . These reactions are essential for introducing various functional groups into molecules, thereby altering their chemical properties and biological activities.

Material Science Applications

In material science, Potassium (3-Methoxyphenyl)trifluoroborate can be used to modify the surface properties of materials . Its ability to form stable covalent bonds with different substrates makes it a valuable agent for surface functionalization, which is important in the development of advanced materials with specific characteristics.

Catalyst Development

This compound is also employed in the development of new catalysts . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. The unique properties of Potassium (3-Methoxyphenyl)trifluoroborate allow for the creation of catalysts that are more efficient, selective, and environmentally friendly.

Peptide Coupling

Potassium (3-Methoxyphenyl)trifluoroborate: can be utilized in peptide coupling reactions to form amide bonds . This application is particularly relevant in the field of biochemistry, where the synthesis of peptides and proteins is fundamental for understanding biological processes and developing therapeutic agents.

Organic Electronics

Lastly, the compound finds application in the domain of organic electronics . Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), require components that can facilitate charge transfer. Potassium (3-Methoxyphenyl)trifluoroborate can be used to synthesize organic semiconductors that exhibit desirable electronic properties for these applications.

properties

IUPAC Name

potassium;trifluoro-(3-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDCWEPJOSDGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635694
Record name Potassium trifluoro(3-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-Methoxyphenyl)trifluoroborate

CAS RN

438553-44-7
Record name Potassium trifluoro(3-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (3-Methoxyphenyl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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